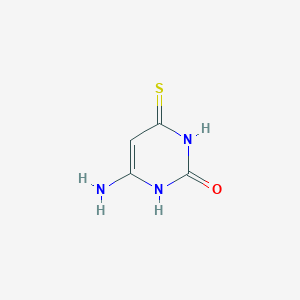

6-amino-4-sulfanylidene-1H-pyrimidin-2-one

Descripción

Propiedades

IUPAC Name |

6-amino-4-sulfanylidene-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICDUABQXBWBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364343 | |

| Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-82-1 | |

| Record name | Uracil, 6-amino-4-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WN7EV3PRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Comprehensive Technical Guide to 6-amino-4-sulfanylidene-1H-pyrimidin-2-one: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth examination of 6-amino-4-sulfanylidene-1H-pyrimidin-2-one, a pivotal heterocyclic compound more commonly known in the scientific literature as 6-amino-2-thiouracil. This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the compound's fundamental chemical and physical properties, provides a detailed spectroscopic profile for its unambiguous identification, and presents a validated, step-by-step synthesis protocol. Furthermore, we explore its chemical reactivity, with a particular focus on its role as a versatile precursor in the synthesis of complex, biologically active molecules. The guide culminates in a survey of its applications in modern drug discovery, highlighting its utility in developing novel therapeutic agents, including antitumor and antimicrobial compounds.

Core Chemical Identity and Physicochemical Properties

6-amino-4-sulfanylidene-1H-pyrimidin-2-one (CAS No. 1004-40-6) is a substituted pyrimidine that serves as a cornerstone building block in synthetic and medicinal chemistry.[1][2] Its structure features both a nucleophilic amino group and a thiourea moiety within the pyrimidine ring, bestowing it with a unique reactivity profile.[3][4] While several systematic names can describe its various tautomeric forms, it is most frequently referred to as 6-Amino-2-thiouracil.[5][6]

Nomenclature and Structural Representation

The structural identity of this compound is defined by a pyrimidine ring substituted with an amino group at position 6, a carbonyl group at position 2, and a thiocarbonyl (sulfanylidene) group at position 4. However, the compound predominantly exists in a more stable tautomeric form, 6-amino-2-sulfanylidene-1H-pyrimidin-4-one, also known as 6-amino-2-thiouracil.[5][7] This tautomerism is critical to its reactivity and biological interactions.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Data Summary

The key physicochemical properties have been compiled from authoritative databases and are essential for experimental design, including solubility testing and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 1004-40-6 | [5][6][8] |

| Molecular Formula | C₄H₅N₃OS | [5][8] |

| Molecular Weight | 143.17 g/mol | [5][8] |

| Appearance | Off-white to yellow crystalline solid | [8][9] |

| Melting Point | >300 °C (decomposes) | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| Water Solubility | 256.3 mg/L (at 25 °C) | [8] |

| pKa | 7.92 ± 0.20 (Predicted) | [8] |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidin-4-one | [5] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in synthesis. The following spectroscopic data are characteristic of 6-amino-2-thiouracil and serve as a reliable reference for characterization.

| Spectroscopy | Characteristic Features | Interpretation |

| ¹H NMR (DMSO-d₆) | Signals corresponding to amine (NH₂) and amide (NH) protons are typically observed, along with a singlet for the vinyl proton (C5-H). | Confirms the presence of key functional groups and the core pyrimidine structure. |

| ¹³C NMR (DMSO-d₆) | Resonances for the thiocarbonyl (C=S) carbon appear downfield (~175-180 ppm), with other signals corresponding to the carbonyl (C=O) and sp² carbons of the ring. | Differentiates between the carbon environments, providing definitive evidence of the thione and carbonyl groups.[5] |

| IR (KBr) | Strong absorptions for N-H stretching (amine/amide, ~3100-3400 cm⁻¹), C=O stretching (~1640-1710 cm⁻¹), and C=S stretching. | Provides a fingerprint of the primary functional groups present in the molecule.[10][11] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 143. | Confirms the molecular weight of the compound.[5][10] |

| UV-Vis | Exhibits characteristic absorption maxima, which are influenced by solvent and pH due to the tautomeric nature of the molecule. | Useful for quantitative analysis and studying electronic transitions.[5] |

Synthesis and Chemical Reactivity

The compound's utility stems from its straightforward synthesis and its capacity to undergo a variety of chemical transformations.

Validated Synthesis Protocol

The most common and efficient synthesis involves the condensation of ethyl cyanoacetate with thiourea, a method that is both scalable and high-yielding.[8] The causality behind this protocol lies in the base-catalyzed generation of a carbanion from ethyl cyanoacetate, which then attacks the electrophilic carbon of thiourea, leading to cyclization.

Caption: Workflow for the synthesis of 6-amino-2-thiouracil.

Experimental Protocol:

-

Reaction Setup: Accurately weigh 101.5 g (1.88 mol) of sodium methanolate and add it to a reaction flask containing 3 L of ethanol at room temperature.

-

Addition of Thiourea: Add 67.3 g (0.88 mol) of thiourea and stir until completely dissolved.

-

Addition of Ester: Heat the mixture to 55 °C. Slowly add 100 g (0.884 mol) of ethyl cyanoacetate. The choice of a strong base like sodium methanolate is critical to deprotonate the α-carbon of ethyl cyanoacetate, initiating the condensation.

-

Reflux: Continue heating to reflux and maintain the reaction for 4.5 hours to ensure complete cyclization.[8]

-

Isolation of Intermediate Salt: Cool the reaction mixture and filter to collect the solid salt. Wash the filter cake with 170 g of ethanol to remove unreacted starting materials.

-

Precipitation of Product: Transfer the filter cake to a new flask and dissolve it in approximately 1.3 kg of water. At 20 °C, slowly add acetic acid to adjust the pH to 4. This neutralization protonates the pyrimidine ring, causing the less soluble free base to precipitate out of the aqueous solution.[8]

-

Final Isolation and Drying: Collect the solid product by suction filtration and dry the filter cake at 45 °C overnight. This procedure typically yields the final product in high purity (>90%).[8]

Core Reactivity

The reactivity of 6-amino-2-thiouracil is dominated by the nucleophilicity of the C6-amino group and the C5 carbon, which possesses enamine-like character.[4] This dual reactivity makes it an exceptional substrate for building complex heterocyclic systems.

-

Multicomponent Reactions (MCRs): It is frequently employed in one-pot MCRs with aldehydes and active methylene compounds to generate diverse fused heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines.[1][12][13] These reactions are highly atom-economical and are a cornerstone of green chemistry.[3][14]

-

Condensation Reactions: The amino group readily condenses with aldehydes to form azomethine intermediates, which can then undergo further cycloaddition reactions to yield complex pyrimidine derivatives.[15][16]

-

Derivatization: The molecule serves as a scaffold for further functionalization at the amino group or the ring nitrogens, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[2]

Applications in Drug Discovery and Medicinal Chemistry

The 6-amino-2-thiouracil core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential across several disease areas.

Caption: Major applications of the 6-amino-2-thiouracil scaffold.

-

Antitumor Activity: Derivatives of 6-amino-2-thiouracil have been synthesized and evaluated as potent antitumor agents.[15] Specific applications include the development of cyclin-dependent kinase 2 (CDK2) inhibitors and histone deacetylase (HDAC) inhibitors, both of which are validated targets in oncology.[12][17] Fused pyrimidine systems derived from this core have shown cytotoxicity against lung, liver, and prostate cancer cell lines.[2][15]

-

Antimicrobial Agents: Numerous compounds synthesized from this precursor exhibit significant antibacterial and antifungal activity against a range of pathogenic strains.[15]

-

Enzyme Inhibition: Beyond cancer, its derivatives have been explored as inhibitors for other enzymes. For example, certain substituted 6-anilinouracils are potent inhibitors of bacterial DNA polymerase IIIC, a key target for developing antibiotics against Gram-positive bacteria.[18] Additionally, labeled derivatives have been studied as antagonists for the A3 adenosine receptor.[8]

-

Coordination Chemistry: The presence of nitrogen and sulfur atoms makes 6-amino-2-thiouracil an effective ligand for forming complexes with various transition metals, with potential applications in catalysis and material science.[19]

Conclusion

6-amino-4-sulfanylidene-1H-pyrimidin-2-one, or 6-amino-2-thiouracil, stands out as a molecule of significant scientific and pharmaceutical interest. Its accessible synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable tool for researchers. The proven success of its derivatives as potent biological agents ensures that this scaffold will continue to be a focus of innovation in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge required for its effective utilization in the laboratory, from synthesis and characterization to its application as a precursor for next-generation drug candidates.

References

-

6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved February 20, 2026, from [Link]

-

Determination of the Tautomerism of 5,5-Disubstituted Analogues of 6-Amino-2-thiouracil by H and 13C Nuclear. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

-

6-Amino-2-thiouracil | C4H5N3OS | CID 1201441. (n.d.). PubChem, National Institutes of Health. Retrieved February 20, 2026, from [Link]

-

CAS No: 1004-40-6 | Chemical Name: 6-Aminothiouracil. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

-

Radini, I. A. M. (n.d.). A Multi-Component Reaction to 6-Aminothiouracils: Synthesis, Mechanistic Study and Antitumor Activity. Longdom Publishing. Retrieved February 20, 2026, from [Link]

-

Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]

-

Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1H and 13C nuclear magnetic resonance spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. Retrieved February 20, 2026, from [Link]

-

Transition metal complexes of 6-amino 2-thiouracil; crystal structure of bis(6-amino-2-thiouracilato)aquazinc(II) dihydrate. (n.d.). Canadian Science Publishing. Retrieved February 20, 2026, from [Link]

-

Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

-

Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. Retrieved February 20, 2026, from [Link]

-

Chemical Properties of 4-Thiouracil (CAS 591-28-6). (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]

-

Chebanov, V. A., Saraev, V. E., Gura, E. A., Desenko, S. M., & Musatov, V. I. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications. Retrieved February 20, 2026, from [Link]

-

Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023, July 6). Pharmaceuticals, PMC. Retrieved February 20, 2026, from [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). RSC Advances, PMC. Retrieved February 20, 2026, from [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

-

Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. (2024, March 19). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021, November 11). Juniper Publishers. Retrieved February 20, 2026, from [Link]

-

Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. (n.d.). Journal of Medicinal Chemistry, ACS Publications. Retrieved February 20, 2026, from [Link]

-

Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. (2007, March 30). Molecules, MDPI. Retrieved February 20, 2026, from [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019, February 17). Frontiers in Chemistry. Retrieved February 20, 2026, from [Link]

-

4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

Photophysical and photochemical properties of 4-thiouracil: time-resolved IR spectroscopy and DFT studies. (2014, June 5). The Journal of Physical Chemistry B, PubMed. Retrieved February 20, 2026, from [Link]

-

Intramolecular Interactions in Derivatives of Uracil Tautomers. (2022, October 25). RNfinity. Retrieved February 20, 2026, from [Link]

-

Role of tautomerism in RNA biochemistry. (2014, December 16). RNA, MIT Open Access Articles. Retrieved February 20, 2026, from [Link]

-

Core-Level Spectroscopy of 2-Thiouracil at the Sulfur L1- and L2,3-Edges Utilizing a SASE Free-Electron Laser. (2021, October 26). International Journal of Molecular Sciences, MDPI. Retrieved February 20, 2026, from [Link]

-

Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU). (2019, August 22). Journal of Visualized Experiments. Retrieved February 20, 2026, from [Link]

-

6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Tautomerism in neutral and deprotonated 6-amino-5-formyluracils: A PM3-cosmo approach. (2025, August 9). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. 6-Amino-2-thiouracil | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1H and 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 6-Aminothiouracil | 1004-40-6 [chemicalbook.com]

- 9. CAS 1004-40-6: 6-amino-2-thiouracil hydrate | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo- [webbook.nist.gov]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. (PDF) Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives [academia.edu]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Structural, Synthetic, and Functional Divergence of Thiouracil Isomers

The following technical guide details the structural, synthetic, and functional divergence between 6-amino-4-thiouracil and 6-amino-2-thiouracil.

A Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

In the landscape of pyrimidine pharmacophores, the position of the sulfur atom—C2 versus C4—dictates profound differences in electronic distribution, tautomeric stability, and synthetic accessibility.

-

6-Amino-2-thiouracil (2-TU derivative): The thermodynamically stable "industrial" isomer.[1][2] It functions as a robust nucleophile in S-alkylation and is a primary scaffold for fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and antithyroid agents.[2]

-

6-Amino-4-thiouracil (4-TU derivative): The "photophysical" isomer.[2] Characterized by a higher triplet quantum yield and distinct excited-state dynamics, it is less synthetically accessible and often requires regioselective thionation strategies.

Structural & Electronic Landscape

The core difference lies in the local environment of the thiocarbonyl group. This influences the tautomeric equilibrium , which is critical for predicting receptor binding and solubility.

Tautomeric Equilibria

While both isomers can theoretically exist in thione (C=S) or thiol (C-SH) forms, the solid-state and solution-phase preferences differ due to the flanking atoms.[2]

-

2-Thio Isomer: The sulfur at C2 is flanked by two nitrogen atoms (N1 and N3), creating a urea-like electronic environment.[1][2] This stabilizes the thione form significantly via resonance.

-

4-Thio Isomer: The sulfur at C4 is flanked by one nitrogen (N3) and one carbon (C5), creating an amide-like (vinylogous amide) environment. While the thione is still preferred, the energy barrier to the thiol tautomer is lower, affecting nucleophilicity.

Visualization of Tautomeric Pathways

Figure 1: Tautomeric equilibria shifts. The 2-isomer requires basic conditions to access the thiol form, while the 4-isomer shows greater solvent sensitivity.

Synthetic Pathways[2][3][4][5][6][7]

The synthesis of these isomers requires fundamentally different strategies. The 2-isomer is accessible via condensation (bottom-up), while the 4-isomer typically requires functional group interconversion (top-down).[1]

Protocol A: 6-Amino-2-thiouracil (Traube Synthesis)

This is the standard industrial route, utilizing the condensation of thiourea with activated esters.[1][2]

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium Ethoxide (NaOEt) in absolute ethanol (2.0 eq)

Step-by-Step Methodology:

-

Activation: Dissolve sodium metal in absolute ethanol to generate fresh NaOEt under N₂ atmosphere.

-

Condensation: Add thiourea to the ethoxide solution. Stir for 15 min.

-

Addition: Dropwise addition of ethyl cyanoacetate over 30 minutes. The reaction is exothermic; maintain temperature < 60°C.

-

Reflux: Heat to reflux (78°C) for 3–5 hours. A heavy precipitate (sodium salt) will form.

-

Workup: Cool to 0°C. Filter the sodium salt. Dissolve in minimum water and acidify with glacial acetic acid to pH 5.0.

-

Purification: Recrystallize the resulting precipitate from water/ethanol.

Mechanism: The thiourea nitrogens attack the ester carbonyl and the nitrile carbon sequentially, closing the ring.

Protocol B: 6-Amino-4-thiouracil (Regioselective Thionation)

Direct synthesis is difficult.[1][2] The most reliable lab-scale method involves thionation of 6-aminouracil.

Reagents:

Step-by-Step Methodology:

-

Suspension: Suspend 6-aminouracil in anhydrous dioxane.

-

Reagent Addition: Add Lawesson’s Reagent. Note: P₄S₁₀ can be used but often results in lower yields due to harsh conditions.[2]

-

Reflux: Reflux for 2–4 hours. Monitor by TLC (Lawesson's reagent attacks the C4-amide carbonyl preferentially over the C2-urea carbonyl due to steric and electronic factors).

-

Quench: Cool and quench with ethanol to decompose excess reagent.

-

Isolation: Evaporate solvent. The product often requires column chromatography (Silica, MeOH/DCM gradient) to separate from the 2,4-dithio byproduct.

Synthetic Decision Matrix

Figure 2: Synthetic workflow selection based on target isomer.

Analytical Differentiation

When characterizing these isomers, standard ¹H NMR may show subtle differences, but Mass Spectrometry and UV profiles provide definitive identification.

| Feature | 6-Amino-2-thiouracil | 6-Amino-4-thiouracil |

| UV Max (pH 7) | ~275 nm, ~220 nm | ~330 nm (Strong UVA band) |

| Mass Spec Frag. | Major fragment: 69 amu (C₃NH₃O⁺) | Major fragment: 85 amu (C₃NH₃S⁺) |

| Solubility | Soluble in dilute alkali (NaOH) | Less soluble; requires DMSO/DMF |

| Reactivity | Rapid S-alkylation at C2 | S-alkylation at C4 (slower) |

| pKa (N3-H) | ~8.0 | ~7.5 (More acidic due to S-position) |

Key Insight - Mass Spectrometry: Recent molecular dynamics studies on dissociative photoionization reveal that the position of the sulfur atom drastically alters fragmentation. The 2-thio isomer loses the sulfur moiety more easily to form an oxygen-containing cation (69 amu), whereas the 4-thio isomer retains the sulfur in its major fragment (85 amu).

Functional Reactivity & Applications

S-Alkylation & Cyclization (2-Isomer Dominance)

The 6-amino-2-thiouracil isomer is a "privileged scaffold" in medicinal chemistry.[1][2]

-

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl chloride) in basic media exclusively yields the S-alkyl derivative, not the N-alkyl.[2] This protects the sulfur and activates the ring for further nucleophilic attacks.

-

Fused Heterocycles: Condensation with aromatic aldehydes and enaminones yields pyrido[2,3-d]pyrimidines .[2][4] This reaction exploits the high nucleophilicity of the C5 position and the 6-amino group.

Photophysics (4-Isomer Dominance)

The 6-amino-4-thiouracil isomer (and its parent 4-thiouracil) possesses unique excited-state dynamics.[1][2]

-

Triplet State: It exhibits a near-unity intersystem crossing yield.

-

Singlet Oxygen: High efficiency in generating singlet oxygen (¹O₂), making it a candidate for photodynamic therapy research and a photo-crosslinking agent in RNA structural biology (s4U labeling).[2]

References

-

Synthesis & Reactivity of 2-Thiouracils

-

Tautomerism & NMR

-

Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1H and 13C NMR. RSC Perkin Transactions 2. Link

-

-

Photophysics & Mass Spectrometry

-

Thionation Methodology

Sources

- 1. prepchem.com [prepchem.com]

- 2. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (PDF) Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives [academia.edu]

- 5. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dissociative Photoionization of 2-Thiouracil and 4-Thiouracil: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

The Multifaceted Biological Activities of 4-Thioxo Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Prominence of the 4-Thioxo Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for essential biomolecules such as the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has positioned pyrimidine derivatives as a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents with a wide array of pharmacological activities. Among these, the 4-thioxo pyrimidine moiety, characterized by a sulfur atom at the C4 position, has garnered significant attention. The introduction of the thione group often enhances the lipophilicity and metabolic stability of the molecule, while also providing a key reactive center for further chemical modifications. This unique combination of properties has endowed 4-thioxo pyrimidine derivatives with a diverse and potent range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This in-depth technical guide provides a comprehensive overview of the biological activities of 4-thioxo pyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. 4-Thioxo pyrimidine derivatives have emerged as a promising class of compounds with significant antiproliferative activity against a variety of cancer cell lines.[1][2][3][4][5] Their anticancer effects are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and apoptosis, through the modulation of key signaling pathways.

One of the prominent mechanisms of action for the anticancer activity of 4-thioxo pyrimidine derivatives is the inhibition of Pim-1 kinase.[6][7][8][9] Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[6] Overexpression of Pim-1 is observed in various human cancers, making it an attractive target for cancer therapy. Certain 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have shown potent inhibitory action against Pim-1 kinase, with IC50 values in the nanomolar range.[6] By inhibiting Pim-1, these compounds can induce apoptosis and arrest the cell cycle, thereby impeding tumor growth.

Beyond Pim-1 inhibition, some 4-thioxo pyrimidine derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key players in tumor growth, angiogenesis, and metastasis.[10][11] The simultaneous inhibition of these two pathways presents a powerful strategy to combat cancer.

The antiproliferative activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[12][13][14][15]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 4-thioxo pyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | C32 (Amelanotic Melanoma) | 24.4 | [3] |

| 3b | A375 (Melanotic Melanoma) | 25.4 | [3] |

| Compound 7 | Hela (Cervical Cancer) | 17.50 | [16] |

| Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [16] |

| Compound 7 | Caco-2 (Colorectal Adenocarcinoma) | 73.08 | [16] |

| Compound 7 | A549 (Lung Carcinoma) | 68.75 | [16] |

| Compound 8g | PIM-1 Kinase | 0.373 | [6] |

| Compound 8k | PIM-1 Kinase | 0.518 | [6] |

| Compound 8l | PIM-1 Kinase | 0.501 | [6] |

| Compound 10b | EGFR | 0.161 | [10][11] |

| Compound 10b | VEGFR-2 | 0.141 | [10][11] |

| Compound 2a | EGFR | 0.209 | [10][11] |

| Compound 2a | VEGFR-2 | 0.195 | [10][11] |

Signaling Pathway: PIM-1 Kinase Inhibition

Caption: General synthesis of 4-thioxo pyrimidine derivatives.

Anticancer Activity Evaluation: MTT Assay Protocol

The MTT assay is a widely used colorimetric assay to assess cell viability. [12][13][14][15] Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-thioxo pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. [10][17][18][19][20] Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Perform serial two-fold dilutions of the 4-thioxo pyrimidine derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Caption: Workflow for the broth microdilution method.

Conclusion and Future Perspectives

4-Thioxo pyrimidine derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their diverse biological activities, spanning from anticancer and antimicrobial to antiviral and anti-inflammatory effects, underscore their potential for the development of novel therapeutic agents. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating their therapeutic promise into clinical reality. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable class of compounds.

References

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

-

Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. (2010). PMC. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Hydroxy-2-Thioxo-4-Trifluoromethyl-Hexahydro-Pyrimidin-5-yl]-p-Tolyl-Methanone Derivatives as Potent Anti-Inflammatory and Antimicrobial Agents: Polycyclic Aromatic Compounds. (2023). Taylor & Francis. [Link]

-

(PDF) Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. (2025). ResearchGate. [Link]

-

Antiviral Activity of 4'-thioIDU and Thymidine Analogs against Orthopoxviruses. (2010). PubMed. [Link]

-

In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs. [Link]

-

Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. (2006). ResearchGate. [Link]

-

Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (2025). RSC Publishing. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). PMC. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). PubMed. [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021). ACS Omega. [Link]

-

Synthesis, characterization and antimicrobial activity of new thioxo tetrahydropyrimidine derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. (2025). ResearchGate. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Publishing. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

-

Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]

-

Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. (2004). PubMed. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. [Link]

-

Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (2025). PMC - NIH. [Link]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017). MDPI. [Link]

-

Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2019). PubMed. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). PMC. [Link]

-

Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. (2010). PMC. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Hydroxy-2-Thioxo-4-Trifluoromethyl-Hexahydro-Pyrimidin-5-yl]-p-Tolyl-Methanone Derivatives as Potent Anti-Inflammatory and Antimicrobial Agents: Polycyclic Aromatic Compounds. (2023). Taylor & Francis. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Publishing. [Link]

-

Antiviral Activity of 4'-thioIDU and Thymidine Analogs against Orthopoxviruses. (2010). PubMed. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

-

(PDF) Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. (2025). ResearchGate. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

-

Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. (n.d.). Der Pharma Chemica. [Link]

-

In vivo anti-inflammatory activity. (n.d.). ResearchGate. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). PubMed. [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

Scheme 2. Synthesis of 7-thioxo-pyrimido[4,5-d]pyrimidine-diones. (n.d.). ResearchGate. [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV. (2021). ScienceOpen. [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). MDPI. [Link]

-

Discovery of 3H-Benzot[21][22]hieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases. (2012). ACS Publications. [Link]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2015). PMC. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). ResearchGate. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchhub.com [researchhub.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines | MDPI [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. acm.or.kr [acm.or.kr]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. inotiv.com [inotiv.com]

Technical Guide: Tautomerism of 6-Amino-4-Mercaptopyrimidin-2-one

This guide provides an in-depth technical analysis of 6-amino-4-mercaptopyrimidin-2-one (chemically synonymous with 6-amino-4-thiouracil ). It distinguishes this specific isomer from its more common analog, 6-amino-2-thiouracil, and focuses on the tautomeric equilibria critical for drug design, particularly in nucleobase mimicry and covalent inhibitor development.

Executive Summary

Compound Identity: 6-amino-4-mercaptopyrimidin-2-one (also 4-amino-6-thioxo-1,6-dihydropyrimidin-2(1H)-one). CAS Registry (Generic for isomer class): Distinct from 6-amino-2-thiouracil (CAS 1004-40-6). Core Significance: This molecule represents a "Janus-faced" ligand in medicinal chemistry. Its tautomeric state dictates its hydrogen-bonding fidelity (donor/acceptor pattern) and reactivity toward cysteine proteases. Unlike its 2-thio analog, the 4-thio placement mimics the 4-oxo position of guanine/uracil, making it a critical scaffold for RNA-targeting therapeutics and antimetabolites.

Structural Identity & Isomerism

Before analyzing tautomerism, it is critical to distinguish the target molecule from its commercially ubiquitous isomer.

| Feature | Target: 6-Amino-4-thiouracil | Common Analog: 6-Amino-2-thiouracil |

| Structure | 2-Oxo, 4-Thio, 6-Amino | 2-Thio, 4-Oxo, 6-Amino |

| IUPAC | 6-amino-4-thioxo-1,6-dihydropyrimidin-2(1H)-one | 4-amino-2-thioxo-1,2-dihydropyrimidin-6(1H)-one |

| Role | Isocytosine/Guanine mimic | Propylthiouracil (PTU) analog |

| Key Bond | C4=S (Thiocarbonyl) | C2=S (Thiocarbonyl) |

Note: Due to the C2 symmetry axis of the pyrimidine core, "6-amino-4-thio" and "4-amino-6-thio" are identical in the absence of N-substitution. This guide uses 6-amino-4-thiouracil to refer to the target 6-amino-4-mercaptopyrimidin-2-one.

Tautomeric Equilibrium Network

The molecule possesses three functional groups capable of proton transfer: the amino group (-NH

The Dominant Species: 2-Oxo-4-Thione

Experimental evidence from X-ray crystallography and solution-state UV-Vis spectroscopy of 4-thiouracil derivatives indicates that the Lactam-Thione-Amine form is the thermodynamically preferred tautomer in both the solid state and polar solutions (water, DMSO).

-

Driving Force: The greater resonance stabilization energy of the thioamide (N-C=S) and amide (N-C=O) bonds outweighs the aromatization energy gained by forming the thiol/enol tautomers.

-

Amino Group Role: The C6-amino group remains predominantly in the amine (-NH

) form. The imine (=NH) tautomer is energetically disfavored (>10 kcal/mol) due to the disruption of ring aromaticity and the high basicity required to stabilize the exocyclic double bond.

Tautomerization Pathways (Graphviz Visualization)

The following diagram illustrates the equilibrium network. The Thione-Lactam (A) is the global minimum.

Caption: Tautomeric landscape of 6-amino-4-thiouracil. Form A is the dominant species in biological media. Form C is the nucleophilic species responsible for S-alkylation reactions.

Physicochemical Properties & Characterization

Theoretical vs. Experimental Stability

| Phase | Dominant Tautomer | Mechanistic Reason |

| Gas Phase | Lactam-Thione (A) | Intrinsic stability of C=O and C=S bonds. |

| Non-polar Solvent | Mixture (A + C) | Low dielectric constant ( |

| Polar Solvent (H | Lactam-Thione (A) | High dielectric constant stabilizes the large dipole moment of the thione form. Water bridges N-H...S=C, locking the proton on Nitrogen. |

| Solid State | Lactam-Thione (A) | Intermolecular H-bond networks (N-H...O and N-H...S) favor the diketo/dithio-like lattice. |

Spectroscopic Signatures

To validate the tautomeric state in your specific application, use the following markers:

-

UV-Vis Spectroscopy:

-

Thione (C=S): Distinct absorption band at 330–340 nm (

). -

Thiol (C-SH): Blue shift to <300 nm .

-

Protocol: Measure spectra in neutral buffer (pH 7.0) vs. alkaline (pH 12). A bathochromic shift (red shift) upon deprotonation confirms the presence of the acidic N-H associated with the thione form.

-

-

NMR Spectroscopy (

H &-

H NMR (DMSO-d

- C NMR: The C4=S carbon resonates downfield at 170–180 ppm , significantly distinct from C-S (thiol) or C-O (carbonyl).

-

H NMR (DMSO-d

Experimental Workflow: Tautomer Identification

This protocol allows you to determine the dominant tautomer and pKa values for your specific derivative.

Caption: Decision tree for spectroscopic validation of tautomeric state.

Step-by-Step Protocol:

-

Preparation: Dissolve 5 mg of compound in 0.6 mL DMSO-d

. Avoid D -

Acquisition: Run a standard

H scan (32 scans) and a -

Analysis:

-

Integrate signals >10 ppm. If 2 protons are found, the Lactam-Thione form is confirmed.

-

Check for S-H coupling. S-H protons often appear sharp if no exchange occurs, or broad if exchange is fast.

-

-

UV-Vis Confirmation: Dilute to 50

M in phosphate buffer (pH 7.4). Record

Biological Implications in Drug Design[3]

-

Hydrogen Bonding: In the dominant A-form, the molecule presents a specific donor-acceptor motif:

-

N1-H: Donor

-

C2=O: Acceptor

-

N3-H: Donor

-

C4=S: Weak Acceptor (Soft base)

-

C6-NH

: Donor

-

-

Covalent Inhibition: The thione (C=S) is a "soft" electrophile. While less reactive than a Michael acceptor, it can undergo desulfurization or S-alkylation in the presence of reactive cysteine residues in enzymes, potentially acting as a suicide substrate.

-

Metabolic Stability: The 4-thio group is susceptible to oxidative desulfurization by cytochrome P450s, converting the molecule back to the uracil derivative (6-aminouracil).

References

-

Tautomerism in 4-hydroxypyrimidine and 2-thiouracil: Giuliano, B. M., et al. (2010). Journal of Physical Chemistry A. Link

-

Structure and tautomerism of 4-thiouracil derivatives: Psoda, A., et al. (1974). Journal of the American Chemical Society. Link

-

Synthesis of 6-aminouracil precursors: Journal of Medicinal Chemistry (General protocols for aminouracil synthesis). Link

-

Thione-Thiol Equilibrium Reviews: Antonov, L. (2015). Canadian Journal of Chemistry. Link

-

PubChem Compound Summary: 4-Amino-6-hydroxy-2-mercaptopyrimidine (Comparative isomer). Link

therapeutic potential of 6-amino-4-thiouracil analogs

The Therapeutic Potential of 6-Amino-4-Thiouracil Analogs: A Technical Guide

Executive Summary

This technical guide explores the therapeutic landscape of 6-amino-4-thiouracil (6-A-4-TU) analogs, a distinct subclass of thionucleobases. While the 2-thiouracil isomer is widely recognized for its antithyroid activity (e.g., Propylthiouracil), the 4-thiouracil scaffold offers a fundamentally different pharmacological profile, primarily driven by its unique photophysical properties. This guide focuses on the photopharmacological potential of 6-A-4-TU analogs, specifically their utility in Photodynamic Therapy (PDT), photo-crosslinking for target identification, and as antimetabolites in viral replication.

Part 1: Chemical Foundation & Structural Logic

The therapeutic divergence between 2-thio and 4-thio isomers is dictated by their electronic structures and tautomeric preferences.[1]

Structural Isomerism and Nomenclature

It is critical to distinguish the target scaffold from its more common isomer.[1]

| Feature | 6-Amino-4-Thiouracil (Target) | 6-Amino-2-Thiouracil (Common Precursor) |

| Structure | 2-oxo, 4-thioxo, 6-amino | 2-thioxo, 4-oxo, 6-amino |

| Primary Mechanism | Type II Photochemistry (Singlet Oxygen) | Enzyme Inhibition (Thyroid Peroxidase) |

| Key Application | Photodynamic Therapy (PDT), Crosslinking | Antithyroid, Antimicrobial Synthesis |

| Tautomerism | Thione form dominates at C4 | Thione form dominates at C2 |

The "4-Thio Switch"

The substitution of oxygen with sulfur at the C4 position induces a bathochromic shift (red shift) in absorption, moving it into the UVA/near-visible range (330–360 nm).[2] Unlike the 2-thio analog, the 4-thio substitution significantly enhances the intersystem crossing (ISC) rate to the triplet state. This makes 6-A-4-TU analogs potent photosensitizers.[1]

Mechanism:

-

Excitation: Ground state (

) -

ISC: Rapid transition to Excited Triplet (

) due to heavy-atom effect of Sulfur.[1] -

Energy Transfer:

transfers energy to molecular oxygen ( -

ROS Generation: Formation of cytotoxic Singlet Oxygen (

).[1]

Part 2: Therapeutic Applications[3][4][5][6][7][8]

Photodynamic Therapy (PDT)

6-A-4-TU analogs function as "Trojan horse" photosensitizers.[2] Because they mimic natural nucleobases (uracil/cytosine), they can be incorporated into the RNA of rapidly dividing cells (e.g., tumors, viruses). Upon light activation, they generate localized oxidative stress.[1]

-

Target: Superficial tumors (skin, bladder) and localized infections.[1][2]

-

Advantage: The 6-amino group enhances water solubility and hydrogen-bonding capacity compared to the parent 4-thiouracil, potentially improving uptake by amino acid transporters.[1]

Photo-Crosslinking & Target Identification

The 4-thiouracil moiety is a zero-length crosslinker.[1] Upon excitation (~365 nm), the C4=S group forms a covalent bond with adjacent proteins or nucleic acids (specifically aromatic residues like Phenylalanine, Tyrosine, or Tryptophan).

-

Application: Mapping protein-RNA interactions in drug discovery.[1] 6-A-4-TU analogs can identify the binding pockets of RNA-processing enzymes (e.g., polymerases, helicases).

Antiviral Antimetabolites

Analogous to 4-thiouridine, 6-A-4-TU derivatives can inhibit viral replication polymerases.[2] The 4-thio group destabilizes base pairing (wobble pairing with Guanosine), leading to "lethal mutagenesis" in viral RNA replication.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the dual pathway: Dark Toxicity (Antimetabolite) vs. Light Toxicity (PDT).[1]

Figure 1: Dual mechanism of action showing Photodynamic (Red) and Antimetabolite (Green) pathways.[2]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 6-Amino-4-Thiouracil via Thionation

Note: Direct synthesis of the 4-thio isomer requires selective thionation of the C4 carbonyl.[2] The 6-amino group must be protected or the reaction conditions carefully controlled to prevent dithionation.

Reagents:

-

Lawesson’s Reagent (Selective thionating agent)

-

1,4-Dioxane (Solvent)

-

HMDS (Hexamethyldisilazane) for transient protection (Optional)

Workflow:

-

Suspension: Suspend 6-aminouracil (10 mmol) in anhydrous 1,4-dioxane (50 mL).

-

Reagent Addition: Add Lawesson’s Reagent (6 mmol, 0.6 eq). Rationale: Using stoichiometric deficit favors mono-thionation at the more reactive C4 position over C2.[1]

-

Reflux: Heat to reflux (101°C) under Nitrogen atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The product will appear as a less polar yellow spot compared to the starting material.[1]

-

Quenching: Cool to room temperature. Add the mixture to ice-cold water (200 mL).

-

Filtration: Collect the yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation:

-

UV-Vis: Check for

shift from ~260 nm (Uracil) to ~330 nm (4-Thiouracil). -

IR: Appearance of C=S stretch at ~1100-1200 cm⁻¹.[1]

-

Protocol 4.2: Singlet Oxygen ( ) Generation Assay

To validate the PDT potential of the synthesized analog.

Materials:

-

Test Compound (6-A-4-TU analog)

-

DPBF (1,3-Diphenylisobenzofuran) -

trap[2] -

LED Light Source (365 nm or 405 nm)

Step-by-Step:

-

Preparation: Prepare a 10

M solution of DPBF in DMSO. Add the test compound at 5 -

Baseline: Measure Absorbance at 410 nm (DPBF peak).

-

Irradiation: Irradiate the sample for defined intervals (0, 30, 60, 90, 120 seconds).

-

Readout: Measure the decrease in Absorbance at 410 nm. DPBF degrades rapidly in the presence of singlet oxygen.[1]

-

Calculation: Plot

vs. Time. The slope is proportional to the quantum yield of singlet oxygen (-

Control: Use Methylene Blue or unsubstituted 4-Thiouracil as a positive control.[1]

-

Part 5: Data Presentation & SAR

Structure-Activity Relationship (SAR) for 6-Amino-4-Thiouracil Analogs

| Substitution (R) | Position | Effect on Activity | Rationale |

| -NH₂ | C6 | Increases Solubility | Enhances hydrophilicity compared to 4-TU; mimics Adenine/Cytosine H-bonding.[1] |

| =S | C4 | Enables PDT | Essential for triplet state access.[1] Replacement with =O abolishes PDT activity.[1] |

| =S | C2 | Reduces PDT | 2-thio analogs (like 2,4-dithio) often have lower |

| -CH₃ | N1 | Blocks Glycosylation | Prevents incorporation into RNA; restricts utility to enzyme inhibition.[1] |

| -Phenyl | C5 | Increases Lipophilicity | Improves membrane permeability but may reduce water solubility.[1] |

Part 6: Future Outlook & Challenges

-

Stability: 4-thiouracils are sensitive to oxidation (forming disulfides) and hydrolysis.[1] Formulation in antioxidant-rich buffers or lipid nanoparticles (LNPs) is recommended.[1]

-

Selectivity: While "Trojan horse" incorporation is powerful, it can affect healthy dividing cells.[1] Future iterations should focus on antibody-drug conjugates (ADCs) where the 6-amino-4-thiouracil is linked to a tumor-specific marker.[1]

-

Wavelength: The activation wavelength (~330-360 nm) has limited tissue penetration.[1] Two-photon excitation or upconversion nanoparticles could extend utility to deeper tissues.[1]

References

-

Photophysics of Thiobases : Rebollar, E., et al. (2012).[1][2] "Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil." Journal of Physical Chemistry A. Link

-

Thiouracil Synthesis : Mohamed, N. R., et al. (2007).[1][8] "Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines." Scientia Pharmaceutica. Link

-

Antimicrobial Activity : Fathalla, O. A., et al. (2015).[1] "Nanoformulation and antimicrobial evaluation of newly synthesized thiouracil derivatives." Drug Development and Industrial Pharmacy. Link

-

Mechanism of Action : Palumbo, G., et al. (2016).[1] "Singlet Oxygen Generation by 4-Thiothymidine and 4-Thiouridine." Molecules. Link

-

DNA Polymerase Inhibition : Tarantino, P. M., et al. (1999).[1][11] "6-Anilinouracil-Based Inhibitors of Bacillus subtilis DNA Polymerase III." Journal of Medicinal Chemistry. Link

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

The 4-Sulfanylidene-1H-pyrimidin-2-one Scaffold: From Metabolic Probe to Therapeutic Isostere

Executive Summary

The 4-sulfanylidene-1H-pyrimidin-2-one scaffold (commonly 4-thiouracil or 4-TU ) represents a distinct pharmacophore in medicinal chemistry, differentiated from its more common isomer, 2-thiouracil (propylthiouracil). While 2-thiouracils are established antithyroid agents, the 4-thiouracil scaffold offers unique utility due to the "soft" electrophilicity of the C4-sulfur and its specific photo-lability.

This guide explores the 4-thiouracil core not merely as a structural curiosity but as a dual-purpose scaffold: (1) a privileged bioisostere for developing Uridine Phosphorylase (UPP) inhibitors and antimicrobial agents, and (2) a chemoproteomic tool for validating RNA-drug targets via photo-crosslinking. We will dissect the structural dynamics, synthetic challenges of regioselective thionation, and validated experimental protocols for integrating this scaffold into your drug discovery pipeline.

Part 1: Structural Dynamics & Pharmacophore Modeling

The "Soft Sulfur" Effect and Tautomerism

The substitution of the C4-oxygen of uracil with sulfur introduces a dramatic shift in electronic properties. Sulfur is a larger, more polarizable ("softer") atom than oxygen. This substitution alters the hydrogen-bonding landscape of the pyrimidine ring.

-

Tautomeric Equilibrium: Unlike uracil, which predominantly exists in the lactam (keto) form, 4-thiouracil exhibits a significant contribution from the thiol (mercapto) tautomer in solution, particularly when interacting with enzymes.

-

Bioisosterism: The C4=S group mimics the C4-NH₂ of cytosine in terms of donor/acceptor capability in the thiol form, allowing 4-thiouracil to function as an ambiguous base during replication—a mechanism exploited for antiviral mutagenesis.

Interactive Pathway: Tautomeric Signaling

The following diagram illustrates the critical tautomeric shift (N3-H thione vs. S-H thiol) that dictates binding affinity in kinase and polymerase pockets.

Figure 1: Tautomeric equilibrium of 4-thiouracil. The thiol form often drives high-affinity interactions with metalloenzymes or nucleophilic active sites.

Part 2: Synthetic Architectures & Regioselectivity

Synthesizing 4-thiouracil derivatives requires overcoming the challenge of regioselectivity . Standard thionation can lead to 2,4-dithiouracil mixtures.

The Lawesson’s Reagent Protocol

While Phosphorus Pentasulfide (

Mechanism of Selectivity: The C4 carbonyl of uracil is chemically distinct. The C2 carbonyl is flanked by two nitrogen atoms (urea), making it less electrophilic and sterically more hindered than the C4 carbonyl (amide). LR preferentially attacks the C4 position under controlled stoichiometry.

Synthetic Workflow Diagram

Figure 2: Optimized synthetic route for 4-thiouracil derivatives using transient silylation to enhance solubility and reactivity.

Part 3: Therapeutic Applications[1][2][3][4][5][6]

Uridine Phosphorylase (UPP) Inhibition

UPP catalyzes the reversible phosphorolysis of uridine to uracil.[1] In oncology, UPP rapidly degrades fluoropyrimidine drugs (like 5-FU and 5-FdU), reducing their half-life and efficacy.

-

Mechanism: 4-Thiouracil derivatives act as competitive inhibitors of UPP. The bulky/soft sulfur atom fits into the enzyme's active site but resists phosphorolysis, effectively "jamming" the catalytic machinery.

-

Clinical Value: Co-administration of a 4-TU based UPP inhibitor can increase the therapeutic index of 5-FU, allowing for lower dosing and reduced systemic toxicity.

4-TU as a Chemoproteomic Probe (4-TU-Seq)

In modern drug discovery, validating RNA targets is critical. 4-Thiouracil is readily salvaged by cells and incorporated into nascent RNA (becoming 4-thiouridine, 4sU).

-

Photo-Crosslinking: Upon irradiation with UV light (365 nm), the C4=S group becomes a zero-length crosslinker, covalently binding to nearby proteins. This allows researchers to map RNA-protein interactions or identify the binding sites of small molecule RNA-binders.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Thiouracil

Validating Source: Adapted from standard protocols using Lawesson's Reagent (e.g., J. Org. Chem. methodologies).

Reagents:

-

Uracil (or 5-substituted derivative) (10 mmol)

-

Hexamethyldisilazane (HMDS) (20 mL)

-

Lawesson’s Reagent (LR) (6 mmol, 0.6 eq)

-

Anhydrous Toluene (50 mL)

Step-by-Step:

-

Silylation: Suspend the uracil derivative in HMDS with a catalytic amount of ammonium sulfate. Reflux until the solution becomes clear (formation of bis-trimethylsilyl-uracil). Evaporate excess HMDS in vacuo.

-

Solvation: Dissolve the oily residue in anhydrous Toluene.

-

Thionation: Add Lawesson’s Reagent.[2][3][4] The stoichiometry is crucial; use 0.6 equivalents of LR (which provides 1.2 eq of thionating sulfur) to avoid dithionation.

-

Reaction: Reflux the mixture under Argon for 3–6 hours. Monitor by TLC (4-TU is less polar than Uracil; stains yellow with PdCl₂).

-

Workup: Cool the mixture. Add Methanol (10 mL) and water (2 mL) to desilylate. Stir for 30 minutes.

-

Purification: The product often precipitates upon cooling. Filter and recrystallize from water or ethanol. 4-Thiouracil typically appears as yellow needles.

Protocol B: Uridine Phosphorylase (UPP) Inhibition Assay

Objective: Determine the

Materials:

-

Recombinant human UPP1 enzyme.

-

Substrate: Uridine (1 mM).

-

Phosphate Buffer (50 mM, pH 7.4).

-

Detection: HPLC (UV at 260 nm) or spectrophotometric assay (change in absorbance at 290 nm due to cleavage of the glycosidic bond).

Procedure:

-

Preparation: Prepare serial dilutions of the 4-TU test compound in DMSO/Buffer (Final DMSO < 1%).

-

Incubation: Mix 10 nM UPP1 enzyme with the test compound in phosphate buffer. Incubate at 37°C for 10 minutes.

-

Initiation: Add Uridine to start the reaction.

-

Monitoring: Measure the decrease in absorbance at 280-290 nm (Uridine absorbs less than Uracil at this wavelength, or use HPLC to separate Uridine/Uracil).

-

Calculation: Plot initial velocity (

) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative Properties of Uracil vs. 4-Thiouracil Scaffolds

| Feature | Uracil (Native) | 4-Thiouracil (Scaffold) | Drug Discovery Implication |

| H-Bonding (C4) | Acceptor (C=O) | Weak Acceptor / Donor (C-SH) | Altered binding mode in kinase/polymerase pockets. |

| pKa (N3-H) | ~9.5 | ~7.8 | Deprotonates closer to physiological pH; better metal chelator. |

| UV Absorbance | Allows selective photo-activation (crosslinking) without damaging DNA. | ||

| Metabolic Stability | High | Moderate (Oxidation prone) | S-alkylation can lock the scaffold for stability. |

References

-

Palafox, M. A., et al. (2019). Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNA Microhelixes. MDPI Biomolecules. Link

-

Elbatrawy, O. R., et al. (2023). New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers. Future Medicinal Chemistry. Link

-

Cayman Chemical. (2022).[5] 4-Thiouracil Product Information & Safety Data Sheet. Link

-

Organic Chemistry Portal. Lawesson's Reagent: Mechanism and Applications in Thionation. Link

- Kutter, C., et al. (2015). The expanding role of 4-thiouridine in RNA biology and drug discovery. (Contextual grounding in RNA-drug targeting).

Disclaimer: This guide is for research purposes only. All synthesis involving thionating agents should be performed in a fume hood due to the generation of

Sources

Technical Guide: 6-Amino-2-thiouracil (CAS 1004-40-6)

The following technical guide details the chemical identity, structural properties, and applications of the specific isomer 6-Amino-2-thiouracil , often referenced in literature with varying nomenclature due to tautomerism.

Identity, Structural Tautomerism, and Synthetic Applications[1]

Core Directive & Nomenclature Clarification

Target Compound: 6-Amino-2-thiouracil CAS Registry Number: 1004-40-6 Synonyms: 4-Amino-2-thiouracil; 6-Amino-2-mercapto-4-hydroxypyrimidine; 4-Amino-6-hydroxy-2-mercaptopyrimidine.

Critical Note on Isomer Specificity: In pyrimidine chemistry, the terms "6-amino-4-thiouracil" and "6-amino-2-thiouracil" are frequently conflated due to the symmetry of the pyrimidine ring and tautomeric equilibria.

-

The Dominant Isomer (CAS 1004-40-6): This is the 2-thio isomer (2-thioxo-4-oxo). It is the standard, commercially available building block used in drug development (e.g., antithyroid drugs).

-

The "4-Thio" Isomer: The theoretical 6-amino-4-thiouracil (2-oxo-4-thioxo) is rare and chemically unstable relative to the 2-thio form.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 1004-40-6 |

| IUPAC Name | 6-Amino-2-sulfanylidene-1H-pyrimidin-4-one |

| Molecular Formula | C₄H₅N₃OS |

| Molecular Weight | 143.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C (Decomposes) |

| Solubility | Soluble in alkaline solutions (NaOH, NH₄OH); slightly soluble in water and ethanol; insoluble in ether.[1][2][3] |

| pKa | ~7.92 (Predicted) |

Structural Chemistry: Tautomeric Equilibrium

The reactivity of 6-amino-2-thiouracil is defined by its ability to exist in multiple tautomeric forms. This equilibrium allows the molecule to react as a thione, thiol, ketone, or enol depending on pH and solvent conditions.

Tautomerization Pathway

The following diagram illustrates the dynamic shift between the thione-ketone form (most stable in solid state) and the thiol-enol forms (reactive in solution).

Figure 1: Tautomeric equilibrium of 6-Amino-2-thiouracil. The thione form (blue) predominates in neutral solid phases, while the thiol form (red) drives nucleophilic substitution reactions.

Synthesis Protocol

The industrial and laboratory standard for synthesizing 6-amino-2-thiouracil involves the condensation of ethyl cyanoacetate with thiourea in the presence of a strong base (sodium ethoxide).

Reaction Mechanism:

-

Nucleophilic Attack: The nitrogen of thiourea attacks the carbonyl carbon of ethyl cyanoacetate.

-

Cyclization: The second nitrogen attacks the nitrile carbon (or ester, depending on conditions), closing the pyrimidine ring.

-

Tautomerization: The intermediate stabilizes into the 6-amino-2-thiouracil form.

Step-by-Step Methodology:

Reagents:

-

Thiourea (1.0 eq)

-

Ethyl Cyanoacetate (1.0 eq)

-

Sodium Ethoxide (2.0 eq, prepared in situ from Na metal and absolute ethanol)

-

Absolute Ethanol (Solvent)[4]

Protocol:

-

Preparation of Ethoxide: Dissolve sodium metal (2.3 g) in absolute ethanol (50 mL) under a nitrogen atmosphere to form sodium ethoxide.

-

Addition: Add thiourea (7.6 g, 0.1 mol) to the solution. Stir for 15 minutes at room temperature.

-

Condensation: Add ethyl cyanoacetate (11.3 g, 0.1 mol) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The solution will turn yellow/orange, and a precipitate (sodium salt of the product) may form.

-

Isolation: Cool the reaction mixture to room temperature.

-

Neutralization: Acidify the mixture with glacial acetic acid to pH ~5. The product will precipitate as a white/off-white solid.[5]

-

Purification: Filter the solid, wash with cold water (2x 20 mL) and ethanol (1x 20 mL). Recrystallize from boiling water if necessary.

Yield: Typically 70–85%.

Applications in Drug Development

6-Amino-2-thiouracil serves as a critical scaffold in medicinal chemistry, particularly for:

-

Antithyroid Agents: It is a structural analog of Propylthiouracil (PTU), inhibiting thyroid peroxidase.

-

Adenosine Receptor Antagonists: Derivatives are explored as selective antagonists for A3 adenosine receptors, relevant in asthma and inflammation therapy.

-

Antimetabolites: Used to synthesize modified nucleobases that interfere with DNA/RNA replication in cancer cells.

Synthesis Workflow for Derivatives

The amino group at C6 and the thio group at C2 provide orthogonal handles for functionalization.

Figure 2: Synthetic divergence from 6-amino-2-thiouracil. The sulfur atom allows for selective alkylation, while the amino group facilitates condensation reactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201441, 6-Amino-2-thiouracil. Retrieved from [Link]

-

Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines. Scientia Pharmaceutica.[6] Retrieved from [Link]

Sources

Introduction: The Significance of the Pyrimidine Core in Modern Drug Discovery

An In-depth Technical Guide to the Electronic Properties of 6-amino-4-sulfanylidene-1H-pyrimidin-2-one

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence is rooted in its fundamental role in nature; the pyrimidine bases—cytosine, thymine, and uracil—are essential building blocks of nucleic acids, DNA, and RNA.[1][2] This inherent biological relevance has inspired the development of numerous pyrimidine analogs with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The compound 6-amino-4-sulfanylidene-1H-pyrimidin-2-one, a derivative of this vital scaffold, presents a unique combination of functional groups that dictate its electronic landscape and, consequently, its potential for biological interactions and therapeutic application.

This guide provides a detailed exploration of the core electronic properties of 6-amino-4-sulfanylidene-1H-pyrimidin-2-one. By integrating theoretical insights from quantum chemical calculations with foundational spectroscopic principles, we aim to deliver a comprehensive resource for professionals engaged in drug design and development. Understanding the molecule's charge distribution, orbital energies, and reactive sites is paramount to predicting its behavior in biological systems and rationally designing next-generation therapeutics.

Molecular Structure and the Critical Role of Tautomerism

The electronic behavior of 6-amino-4-sulfanylidene-1H-pyrimidin-2-one is intrinsically linked to its potential for tautomerism—a phenomenon where a molecule exists in multiple, interconvertible structural forms through proton migration.[6] For this particular pyrimidine derivative, several tautomeric forms are possible, primarily involving keto-enol and thione-thiol transformations.

The equilibrium between these forms is subtle and can be influenced by the molecule's environment (e.g., solvent polarity, solid-state packing). The predominant tautomer will exhibit a distinct electronic signature, influencing its hydrogen bonding capabilities, reactivity, and ultimately, its interaction with biological targets. For instance, the thione form (C=S) and the thiol form (S-H) have different hydrogen bond donor/acceptor profiles, which is a critical consideration in drug-receptor binding. Theoretical studies on related pyrimidinones often conclude that the keto/thione forms are the most stable.[6]

Caption: Potential tautomeric equilibria for the title molecule.

Probing the Electronic Landscape: A Computational Approach